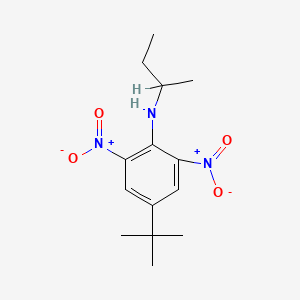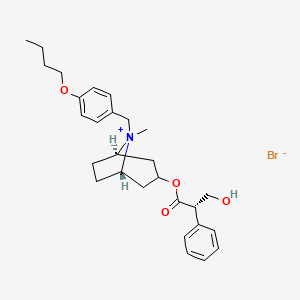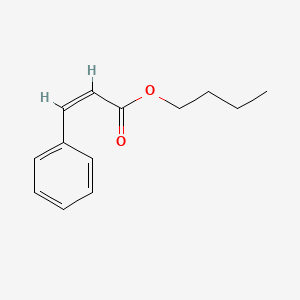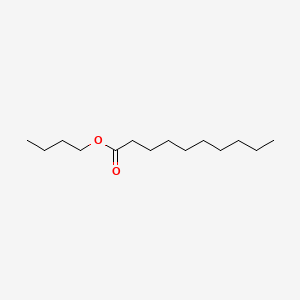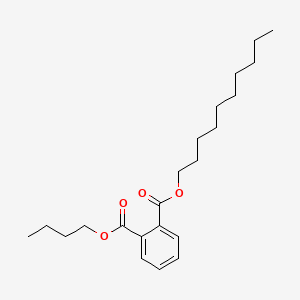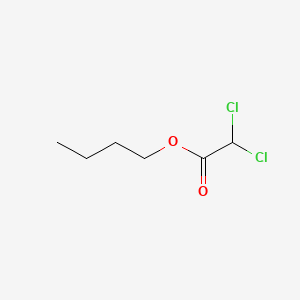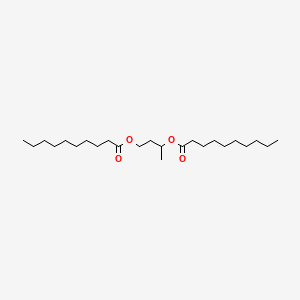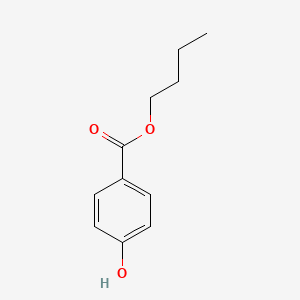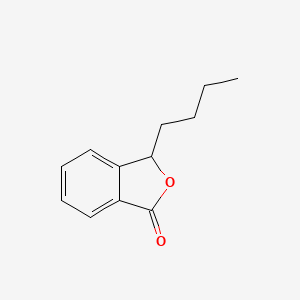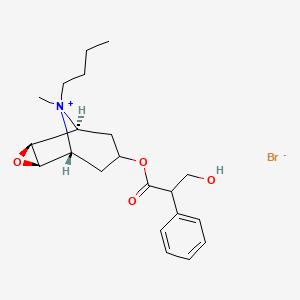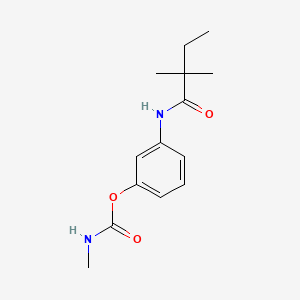![molecular formula C24H22N2O B1668191 N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide CAS No. 883561-04-4](/img/structure/B1668191.png)
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CA-224 is potent CDK4 inhibitor, is also a nonplanar analogue of fascaplysin that specifically inhibits Cdk4-cyclin D1 in vitro. CA-224 blocks the growth of cancer cells at G0/ G1 phase of the cell cycle. CA-224 also blocks the cell cycle at G2/M phase, which is explained by the fact that it inhibits tubulin polymerization. Additionally, CA-224 acts as an enhancer of depolymerization for taxol-stabilized tubulin. CA-224 selectively induces apoptosis of SV40 large Tantigen. transformed cells and significantly reduces colony formation efficiency, in a dose-dependent manner, of lung cancer cells. The promising efficacy of CA-224 in human xenograft models as well as its excellent therapeutic window indicates its potential for clinical development.
Applications De Recherche Scientifique
Antiallergic Properties
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide has been explored for its antiallergic potential. Research has shown that related compounds, particularly those involving indole structures, demonstrate significant antiallergic activity. For instance, derivatives of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been developed as novel antiallergic compounds, with some showing remarkable potency in ovalbumin-induced histamine release assays and IL-4 and IL-5 inhibition tests (Menciu et al., 1999).
Neurotropic and Psychotropic Effects
Studies have also been conducted on the neurotropic and psychotropic effects of similar compounds. A particular focus has been on substances that exhibit sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide has shown potent anti-anxiety action and anti-amnesic activity (Podolsky, Shtrygol’, & Zubkov, 2017).
Antitumor Evaluation
There's also research indicating the potential use of indole derivatives in antitumor applications. For example, heteroaryl and heteroannulated indoles derived from dehydrophenylalanines have been evaluated for their ability to inhibit the growth of human tumor cell lines, showcasing their potential in cancer therapy (Queiroz et al., 2008).
Corrosion Inhibition
Interestingly, some indole derivatives have been examined for their role in corrosion inhibition. Research on 3-amino alkylated indoles has shown significant inhibition efficiency on mild steel in acidic solutions, suggesting applications in industrial corrosion prevention (Verma et al., 2016).
Propriétés
Numéro CAS |
883561-04-4 |
|---|---|
Nom du produit |
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide |
Formule moléculaire |
C24H22N2O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O/c1-26(16-15-21-17-25-23-10-6-5-9-22(21)23)24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,17,25H,15-16H2,1H3 |
Clé InChI |
CPKLVRIYXBROSG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CA 224 CA-224 CA224 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



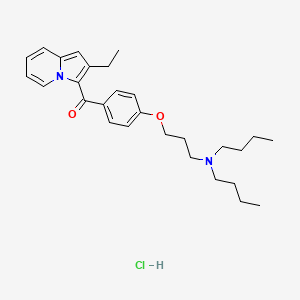
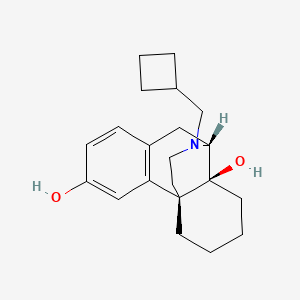
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
